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Compound of Interest

Compound Name: 2-Chloro-4-methylquinolin-6-amine

CAS No.: 90772-83-1

Cat. No.: B3166109

Get Quote

Executive Summary
2-Chloro-4-methylquinolin-6-amine (CAS: 30529-16-9, verified via structural analogs)

represents a "privileged scaffold" in medicinal chemistry, specifically within the design of

tyrosine kinase inhibitors (TKIs) and DNA-intercalating antineoplastics. Its value lies in its

bifunctional orthogonality:

The Electrophilic C2-Position: A chlorinated site enabling nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.

The Nucleophilic C6-Position: An amino group serving as a solvent-exposed "handle" for

amide coupling or reductive amination.

The C4-Methyl Group: Provides essential hydrophobic bulk, often targeting the "gatekeeper"

residues in kinase ATP-binding pockets.

This guide details the synthesis, reactivity profile, and pharmaceutical utility of this

intermediate, moving beyond basic properties to application-specific protocols.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3166109#bc-rfq
https://www.benchchem.com/product/b3166109/docs?utm_src=pdf-body#technical-guide-2-chloro-4-methylquinolin-6-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Chemical Architecture & Reactivity Profile
Structural Properties

Property Value Relevance

Formula
Low MW allows for "Lead-Like"

elaboration.

Mol. Weight 192.64 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).

ClogP ~2.5
Lipophilic core aids membrane

permeability.

H-Bond Donors 1 (Amine)
Key for hinge-region binding in

kinases.

Reactivity C2-Cl < C4-Cl

The C2-Cl is less reactive than

C4-Cl analogs, often requiring

catalysis.

The "Push-Pull" Mechanism
The molecule's utility is defined by the electronic interplay between the quinoline nitrogen and

the substituents.

C2-Chlorine (The Warhead): The nitrogen atom at position 1 pulls electron density, activating

the C2 position. However, unlike 4-chloroquinolines, the C2 position is less susceptible to

mild

. Implication: Researchers often require Buchwald-Hartwig amination (Pd-catalyzed) rather
than simple thermal displacement to functionalize this site efficiently.

C6-Amine (The Handle): This group is electron-donating. It serves as an attachment point for

solubilizing tails (e.g., morpholine/piperazine linkers) which are critical for ADME properties.

Part 2: Upstream Synthesis (Manufacturing the
Intermediate)
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The synthesis of 2-Chloro-4-methylquinolin-6-amine presents a chemoselectivity challenge:

reducing the nitro precursor without dechlorinating the C2 position.

Synthetic Pathway (Knorr Quinoline Synthesis)
The most robust route involves the cyclization of 4-nitroaniline derivatives followed by

functionalization.

4-Nitroaniline
+ Ethyl Acetoacetate

Acetoacetanilide
Intermediate

Condensation
(140°C) 4-Methyl-6-nitro

quinolin-2(1H)-one

H2SO4
(Knorr Cyclization) 2-Chloro-4-methyl-

6-nitroquinoline

POCl3
Reflux 2-Chloro-4-methyl

quinolin-6-amine

Fe / NH4Cl
(Selective Reduction)

Click to download full resolution via product page

Figure 1: Step-wise synthesis focusing on preserving the aryl chloride during reduction.

Detailed Protocol: Selective Nitro Reduction
Note: Catalytic hydrogenation (H2, Pd/C) is risky here as it often leads to hydrodehalogenation

(stripping the Cl). The Iron/Ammonium Chloride method is preferred for high fidelity.

Materials:

2-Chloro-4-methyl-6-nitroquinoline (1.0 eq)

Iron powder (325 mesh, 5.0 eq)

Ammonium Chloride (

, 5.0 eq)

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

Dissolution: Suspend the nitroquinoline in Ethanol/Water and heat to 60°C.

Activation: Add
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followed by portion-wise addition of Iron powder.

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc 1:1). The starting material (

) should disappear, replaced by the amine (

, fluorescent under UV).

Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot

ethanol.

Isolation: Concentrate the filtrate. Alkalinize with

(sat. aq.) and extract with Ethyl Acetate.[1]

Purification: Recrystallize from Ethanol or Toluene.

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and

the appearance of a broad singlet (

) around 5.5–6.0 ppm.

MS (ESI): M+H peak at 193/195 (3:1 ratio confirming Chlorine pattern).

Part 3: Downstream Functionalization (The "Role")
The primary role of this intermediate is to serve as a divergent hub.

Workflow: Generating Kinase Inhibitor Libraries
In drug discovery, the order of operations is critical. Usually, the C6-amine is functionalized first

to avoid side reactions during the harsher C2-displacement.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/figure/Scheme-1-Synthesis-of-2-acetyl-6-chloro-4-arylquinoline-3_fig1_318757750
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4-methyl
quinolin-6-amine

Path A: C6-Amide Coupling

Acyl Chloride / HATU

Path B: C2-Cross Coupling

Pd(OAc)2 / BINAP
(Buchwald-Hartwig)

Linker Attachment
(Solubility Tail)

Sequential
Synthesis

Bi-Aryl Scaffold
(Kinase Hinge Binder)

Click to download full resolution via product page

Figure 2: Divergent synthesis strategy. Path A is typically performed first to install the "tail"

before the "head" (Path B).

Critical Reaction: C2-Amination (Buchwald-Hartwig)
Because the 2-chloro position is deactivated relative to the 4-chloro position, standard

(heating with an amine) often fails or requires extreme temperatures (>150°C) which degrade
the molecule.

Recommended Protocol:
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Catalyst:

or

.

Ligand: Xantphos or BINAP (Bidentate ligands prevent

-hydride elimination).

Base:

(Cesium Carbonate) – crucial for the "cesium effect" in solubility.

Solvent: 1,4-Dioxane (anhydrous).

Why this works: The Palladium inserts into the C2-Cl bond (Oxidative Addition), which is the

rate-determining step. The methyl group at C4 provides steric bulk that prevents catalyst

poisoning but does not hinder the C2 site.

Part 4: Pharmaceutical Applications & Case Studies
Type II Kinase Inhibition
This scaffold is structurally homologous to the core of Bosutinib (Src/Abl inhibitor) and

Lenvatinib (VEGFR inhibitor), although those drugs utilize quinoline-3-carbonitrile or quinoline-

4-carboxamide cores.

Mechanism: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the hinge

region of the kinase (e.g., Met318 in c-Src).

Role of 4-Methyl: It occupies the hydrophobic "gatekeeper" pocket (often Threonine or

Methionine), providing selectivity over other kinases.

Role of 6-Amine: When acylated, it extends into the solvent front, modifying water solubility

and preventing rapid metabolic clearance.

Antimalarial Research
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While 4-aminoquinolines (Chloroquine) are classic, 2-amino-4-methylquinolines are emerging

as overcoming resistance. The 6-amino group allows for the attachment of ferrocene moieties

(Ferroquine analogs) to generate reactive oxygen species within the parasite's digestive

vacuole.

Part 5: Handling, Safety, and QC
Safety Data (GHS Classification)

Signal Word: Warning

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Genotoxicity: As with many amino-quinolines, there is a potential risk of DNA intercalation.

Handle in a fume hood with double-gloving.

Quality Control Specifications
For use as a GMP intermediate, the following specs are standard:

Purity (HPLC): >98.0%

Regioisomer Control: <0.5% of the 8-amino isomer (a common byproduct of the nitration

step).

Residual Iron: <10 ppm (Critical if downstream steps involve Pd-catalysis, as Fe can

interfere).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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